2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical and Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Central Nervous System Research
One significant application of derivatives of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole is in central nervous system research. The compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole (5) is a highly potent member of selective serotonin-3 receptor antagonists. Studies have shown that it can effectively penetrate the blood-brain barrier, making it a useful tool for both in vitro and in vivo studies of compounds in this class (Rosen et al., 1990).
Spectroscopic Analysis and Molecular Docking
Derivatives of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole have been studied using spectroscopic methods, including IR, FT-Raman, and NMR techniques. The solvent-free synthesis pathway for obtaining such derivatives has been reported, with detailed experimental and computational spectroscopic characterization. These studies also include reactivity studies based on density functional theory (DFT) calculations, which are essential in understanding the properties of these compounds (Thomas et al., 2018).
Photochromism Studies
Research on derivatives of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole has also explored their photochromic properties. The synthesis of these compounds and their behavior upon irradiation in solution have been subjects of interest. Such properties are important in the field of photochemistry and materials science (Bai et al., 2010).
Antimicrobial and Anticancer Applications
These compounds have shown antimicrobial and anticancer activities. For instance, the 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole derivative has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. In addition, the potential for anticancer activity in neuroblastoma cell lines and other human cancer cell lines has been evaluated, indicating their significance in pharmaceutical research (Havrylyuk et al., 2013).
Conformation and Tautomerism
The study of conformation and tautomerism in methoxy-substituted 4-phenyl-4-thiazoline-2-thiones is another application. This research provides insights into the structural dynamics of these compounds, which is crucial in understanding their reactivity and interaction with biological molecules (Balti et al., 2016).
Corrosion Inhibition
Another application of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole derivatives is in corrosion inhibition. Studies have been conducted to evaluate their effectiveness in preventing corrosion of metals, particularly steel, in acidic environments. This research is essential in the field of materials science and engineering (Bouklah et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors .
Mode of Action
For instance, 4-Methoxyamphetamine, a structurally similar compound, acts as a potent and selective serotonin releasing agent .
Biochemical Pathways
For instance, benzimidazole derivatives have been reported to suppress oxidative stress and inflammatory markers .
Pharmacokinetics
For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .
Result of Action
For instance, a benzimidazole derivative was found to ameliorate Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-4,5-dimethylthiazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a post-translational modification that links metabolism to cellular function . The interaction of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole with mitochondrial proteins contributes to the regulation of cellular bioenergetics and stress responses. Additionally, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to enhance mitochondrial network homeostasis and improve cellular bioenergetics under ischemic-like conditions . It influences cell signaling pathways by modulating the levels of protein O-GlcNAcylation, which is crucial for cell survival and stress response. Furthermore, 2-(4-Methoxyphenyl)-4,5-dimethylthiazole affects gene expression by altering the transcriptional activity of genes involved in energy metabolism and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-4,5-dimethylthiazole exerts its effects through specific binding interactions with biomolecules. It enhances the O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that acts as a metabolic sensor . This modification improves mitochondrial homeostasis and bioenergy, and inhibits the mitochondrial apoptosis pathway. The compound’s ability to modulate enzyme activities, such as inhibiting certain metabolic enzymes, further contributes to its regulatory effects on cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its bioactivity for extended periods In vitro and in vivo studies have shown that prolonged exposure to 2-(4-Methoxyphenyl)-4,5-dimethylthiazole can lead to sustained improvements in mitochondrial function and cellular bioenergetics .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by enhancing energy homeostasis and O-GlcNAcylation in neuronal cells . At higher doses, it may induce toxic or adverse effects, such as disrupting mitochondrial network homeostasis and antagonizing its protective effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological outcomes without causing harm .
Metabolic Pathways
2-(4-Methoxyphenyl)-4,5-dimethylthiazole is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It modulates the hexosamine biosynthesis pathway, which provides the unique sugar donor UDP-GlcNAc for O-GlcNAcylation . This interaction influences metabolic flux and the levels of key metabolites within cells. Additionally, the compound’s inhibitory effects on certain metabolic enzymes further alter the metabolic landscape, impacting energy production and utilization .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)-4,5-dimethylthiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to mitochondria, where it exerts its bioactive effects . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in target organelles .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole is primarily within mitochondria, where it enhances mitochondrial protein O-GlcNAcylation and improves mitochondrial function . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its site of action. The presence of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole in mitochondria is crucial for its role in regulating cellular bioenergetics and stress responses .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFPULGUVLBQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.